molecular formula C12H11NO3 B1347310 Ethyl 6-hydroxyquinoline-3-carboxylate CAS No. 6972-86-7

Ethyl 6-hydroxyquinoline-3-carboxylate

Cat. No. B1347310
CAS RN: 6972-86-7
M. Wt: 217.22 g/mol
InChI Key: PPAXVLCDNYNJJK-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxyquinoline-3-carboxylate, also known as HQC, is a synthetic organic compound with a wide range of applications in scientific research. It is a highly versatile compound, with a variety of uses in both biochemical and physiological studies. HQC is a valuable tool for scientists, as it can be used for a variety of biological experiments, such as those involving cell culture, immunology, and molecular biology.

Scientific Research Applications

Antimicrobial Applications

Ethyl 6-hydroxyquinoline-3-carboxylate and its derivatives have shown significant potential in antimicrobial applications. Abdel-Mohsen (2014) described the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate and its derivatives, demonstrating significant to moderate antimicrobial activity against various bacteria and fungi (Abdel-Mohsen, 2014). Similarly, other studies have synthesized and evaluated derivatives of this compound, revealing their antibacterial properties against different bacterial strains (Sheu et al., 1998).

Antiviral Applications

Liu et al. (2008) synthesized non-nucleoside derivatives of this compound and evaluated their effects on HepG2.2.15 cells. The study found that most compounds inhibited the expression of viral antigens and displayed excellent inhibitory activity against the replication of Hepatitis B virus DNA (Liu et al., 2008).

Anticoccidial Activity

Zou et al. (2009) and Yan et al. (2010) designed and synthesized novel this compound derivatives, demonstrating their anticoccidial activities against Eimeria tenella in chicken feed. These compounds were found to be effective in controlling coccidiosis in poultry (Zou et al., 2009); (Yan et al., 2010).

Analytical Chemistry Applications

In analytical chemistry, this compound derivatives have been used in the determination of compounds in animal feed. Hoodless and Weston (1970) described a gas chromatographic method for determining ethyl 6,7-di-isobutoxy-4-hydroxyquinoline-3-carboxylate in animal feeding stuffs (Hoodless & Weston, 1970).

properties

IUPAC Name

ethyl 6-hydroxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)9-5-8-6-10(14)3-4-11(8)13-7-9/h3-7,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAXVLCDNYNJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289605
Record name ethyl 6-hydroxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6972-86-7
Record name Ethyl 6-hydroxy-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6972-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 62370
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6972-86-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62370
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 6-hydroxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What does the research tell us about the in vitro activity of ethyl 6-hydroxyquinoline-3-carboxylate against the hepatitis B virus?

A1: The research paper focuses on the synthesis and initial in vitro evaluation of this compound and its derivatives against the hepatitis B virus (HBV). [] While the specific results and activity levels are not provided in the abstract, the study highlights the exploration of these compounds as potential anti-HBV agents. Further research, including detailed antiviral assays and mechanism of action studies, is needed to fully understand the efficacy and potential of this compound against HBV.

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